

Mechanism of Action: A Shared Path with Subtle Divergences

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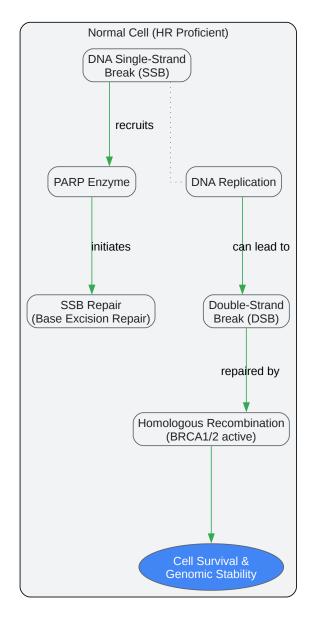
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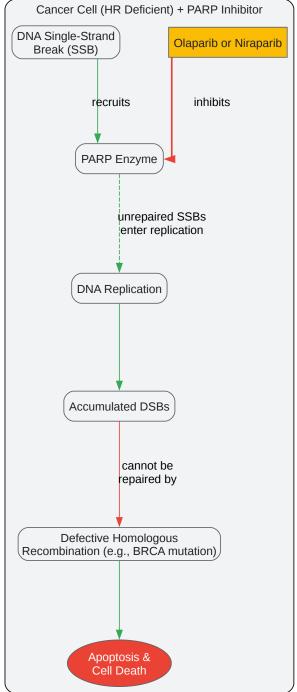
Both Olaparib and Niraparib are potent inhibitors of the PARP1 and PARP2 enzymes.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[3][4] By inhibiting PARP, these drugs prevent the efficient repair of SSBs.[3]

The primary mechanism of action for both drugs relies on the concept of "synthetic lethality."[3] In cancer cells that have mutations in genes involved in the homologous recombination (HR) pathway for DNA repair, such as BRCA1 and BRCA2, the accumulation of unrepaired SSBs leads to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3][5] With a compromised HR pathway, these cells cannot effectively repair the DSBs, leading to genomic instability and ultimately, apoptotic cell death.[5][6]

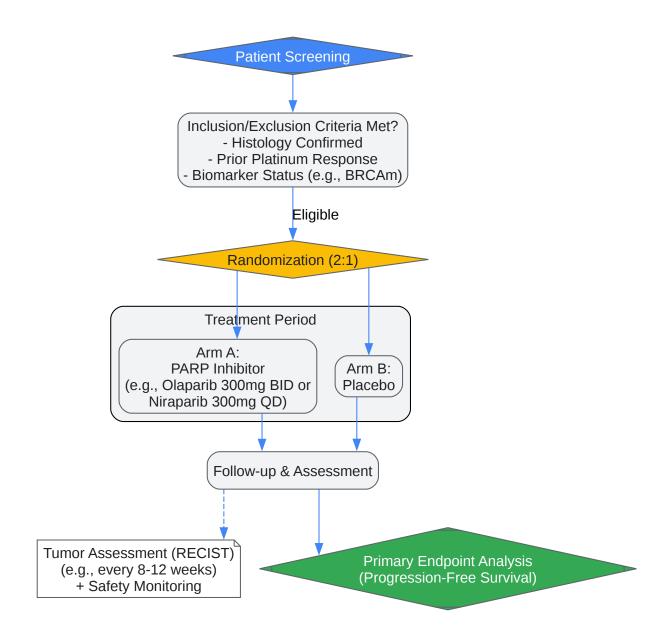
While this core mechanism is shared, some research suggests Niraparib may have additional antitumor effects. Studies indicate that Niraparib can inhibit the SRC/STAT3 pathway and activate the cGAS/STING (stimulator of interferon genes) pathway, which may contribute to an anti-tumor immune response.[1][7][8]











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